Cas no 59079-81-1 (3-Fluoro-1-(trifluoromethyl)naphthalene)

3-Fluoro-1-(trifluoromethyl)naphthalene 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-1-(trifluoromethyl)naphthalene
- 3-Fluoro-1-(trifluoromethyl)naphthalene
-
- インチ: 1S/C11H6F4/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13,14)15/h1-6H
- InChIKey: VGXWOVZPUWOICX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=C2C=CC=CC2=1)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 223
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0
3-Fluoro-1-(trifluoromethyl)naphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219001213-1g |
3-Fluoro-1-(trifluoromethyl)naphthalene |
59079-81-1 | 98% | 1g |
$1685.00 | 2023-09-01 | |
Alichem | A219001213-500mg |
3-Fluoro-1-(trifluoromethyl)naphthalene |
59079-81-1 | 98% | 500mg |
$1058.40 | 2023-09-01 | |
Alichem | A219001213-250mg |
3-Fluoro-1-(trifluoromethyl)naphthalene |
59079-81-1 | 98% | 250mg |
$720.80 | 2023-09-01 |
3-Fluoro-1-(trifluoromethyl)naphthalene 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
6. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
3-Fluoro-1-(trifluoromethyl)naphthaleneに関する追加情報
3-Fluoro-1-(trifluoromethyl)naphthalene (CAS No. 59079-81-1): Properties, Applications, and Market Insights
3-Fluoro-1-(trifluoromethyl)naphthalene (CAS No. 59079-81-1) is a fluorinated naphthalene derivative that has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural and electronic properties. This compound, characterized by the presence of both fluoro and trifluoromethyl groups on the naphthalene ring, exhibits remarkable stability and reactivity, making it a valuable intermediate in organic synthesis and material science.
The molecular structure of 3-Fluoro-1-(trifluoromethyl)naphthalene features a naphthalene core substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 1-position. This arrangement imparts distinct electronic effects, such as enhanced electron-withdrawing properties, which are crucial for applications in pharmaceuticals, agrochemicals, and advanced materials. The compound's high thermal stability and resistance to degradation under harsh conditions further contribute to its utility in industrial processes.
In the pharmaceutical sector, 3-Fluoro-1-(trifluoromethyl)naphthalene serves as a key building block for the synthesis of bioactive molecules. Its fluorinated groups are often leveraged to improve the metabolic stability and bioavailability of drug candidates. Researchers are particularly interested in its potential role in developing next-generation therapeutics, including antiviral and anticancer agents. The compound's ability to modulate electronic properties also makes it a candidate for drug discovery programs targeting enzyme inhibition and receptor binding.
Beyond pharmaceuticals, 3-Fluoro-1-(trifluoromethyl)naphthalene finds applications in the agrochemical industry, where it is used to develop novel pesticides and herbicides. The introduction of fluorine atoms into agrochemicals often enhances their efficacy and environmental persistence, addressing growing concerns about sustainable agriculture. This aligns with current trends in green chemistry, where the demand for eco-friendly and efficient chemical solutions is on the rise.
The material science community has also explored the potential of 3-Fluoro-1-(trifluoromethyl)naphthalene in the design of organic electronic devices. Its electron-deficient nature makes it suitable for use in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. As the push for renewable energy and energy-efficient technologies intensifies, this compound could play a pivotal role in advancing clean energy solutions.
Market trends indicate a growing demand for fluorinated aromatic compounds like 3-Fluoro-1-(trifluoromethyl)naphthalene, driven by their versatility and performance advantages. The global market for fluorinated intermediates is projected to expand significantly, with key players investing in research and development to unlock new applications. Industry analysts highlight the importance of supply chain resilience and cost-effective synthesis methods to meet this demand.
From a synthetic perspective, the preparation of 3-Fluoro-1-(trifluoromethyl)naphthalene typically involves multi-step reactions, including halogenation and trifluoromethylation processes. Recent advancements in catalytic fluorination techniques have improved the efficiency and yield of such transformations, reducing the environmental footprint of production. These innovations align with the broader shift toward sustainable manufacturing practices in the chemical industry.
In conclusion, 3-Fluoro-1-(trifluoromethyl)naphthalene (CAS No. 59079-81-1) is a versatile and high-value compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique properties and alignment with industry trends, such as green chemistry and clean energy, position it as a critical component in modern chemical innovation. As research continues to uncover new uses for this molecule, its market relevance is expected to grow, offering exciting opportunities for scientists and industry stakeholders alike.
59079-81-1 (3-Fluoro-1-(trifluoromethyl)naphthalene) 関連製品
- 1807293-09-9(Ethyl 2-cyano-4-fluoro-3-nitrophenylacetate)
- 2228624-88-0(2-(3-chloroprop-1-en-2-yl)benzonitrile)
- 2171860-72-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid)
- 26286-55-5(2-(2-methyl-1H-imidazol-1-yl)aniline)
- 175203-94-8(5-Chloro-3-methylbenzobthiophene-2-sulfonamide)
- 2228240-70-6(2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl(methyl)amine)
- 359821-39-9(2-Amino-N-cyclobutylacetamide)
- 1343575-78-9(3-(2-ethyl-1H-imidazol-1-yl)-1,1,1-trifluoropropan-2-ol)
- 2165202-60-6(3-amino-3-cyclobutylpentanamide)
- 478045-79-3(3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole)




